molecular formula C10H5F6N B13521491 3,5-Bis(trifluoromethyl)benzylisocyanide

3,5-Bis(trifluoromethyl)benzylisocyanide

Katalognummer: B13521491
Molekulargewicht: 253.14 g/mol
InChI-Schlüssel: JCGMIIHYVXCSGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(trifluoromethyl)benzylisocyanide is a chemical compound with the molecular formula C10H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to a benzylisocyanide core. This compound is known for its high electronegativity and steric hindrance, which contribute to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzylisocyanide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanide group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with phosgene .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)benzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Bis(trifluoromethyl)benzylisocyanide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)benzylisocyanide involves its interaction with various molecular targets. The high electronegativity and steric hindrance of the trifluoromethyl groups contribute to its reactivity. The compound can form stable complexes with metal ions and participate in coordination chemistry. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)benzylisocyanide is unique due to the presence of both trifluoromethyl groups and the isocyanide group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Eigenschaften

Molekularformel

C10H5F6N

Molekulargewicht

253.14 g/mol

IUPAC-Name

1-(isocyanomethyl)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H5F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2

InChI-Schlüssel

JCGMIIHYVXCSGT-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[N+]CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.